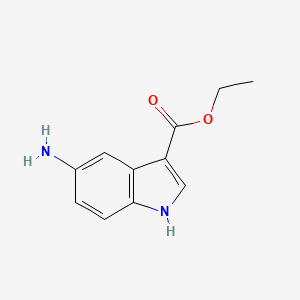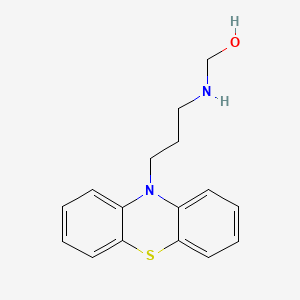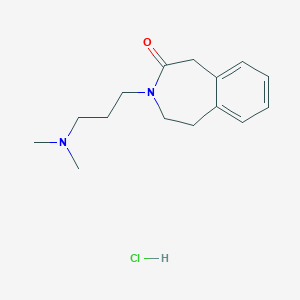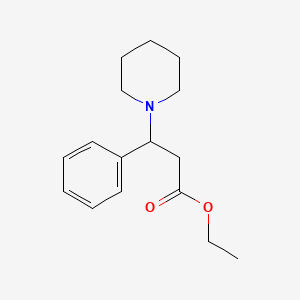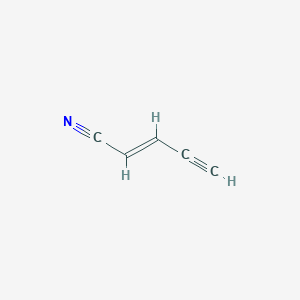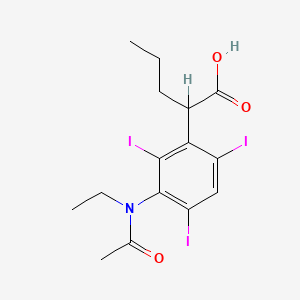
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is a complex organic compound that features a valeric acid backbone substituted with a triiodophenyl group and an N-ethylacetamido moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid typically involves multiple steps:
Acetamidation: The N-ethylacetamido group is introduced via an acylation reaction, where ethylamine reacts with acetic anhydride.
Coupling Reaction: The triiodophenyl group is then coupled with valeric acid through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The valeric acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triiodophenyl group can be reduced to diiodophenyl or monoiodophenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of valeric acid derivatives such as valeric aldehyde.
Reduction: Formation of diiodophenyl or monoiodophenyl valeric acid.
Substitution: Formation of substituted phenyl valeric acids with various functional groups.
科学研究应用
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid involves its interaction with specific molecular targets. The triiodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The N-ethylacetamido moiety may enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.
相似化合物的比较
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its triiodophenyl group and N-ethylacetamido moiety, which confer distinct chemical and biological properties. The presence of three iodine atoms enhances its potential for use in radiolabeling and imaging applications, while the valeric acid backbone provides a versatile platform for further chemical modifications.
属性
CAS 编号 |
23217-88-1 |
|---|---|
分子式 |
C15H18I3NO3 |
分子量 |
641.02 g/mol |
IUPAC 名称 |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO3/c1-4-6-9(15(21)22)12-10(16)7-11(17)14(13(12)18)19(5-2)8(3)20/h7,9H,4-6H2,1-3H3,(H,21,22) |
InChI 键 |
MTFCMQHMVLKUQV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=C(C(=C(C=C1I)I)N(CC)C(=O)C)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



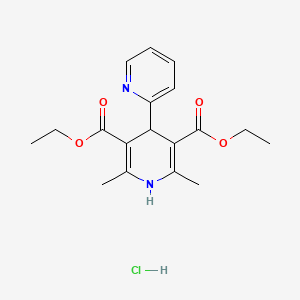
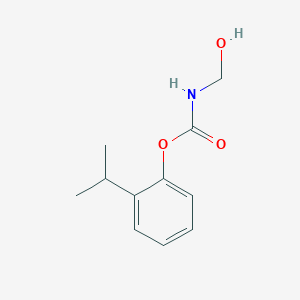
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
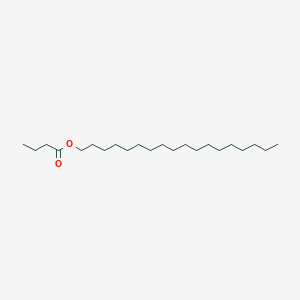


![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
